molecular formula C16H22BrN3O2 B5381395 N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5381395
M. Wt: 368.27 g/mol
InChI Key: PTDHMPIONFRBQH-UHFFFAOYSA-N
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Description

N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, a methyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursorsThe final step often includes the formation of the dicarboxamide group under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .

Scientific Research Applications

N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and piperidine ring play crucial roles in binding to these targets, influencing their activity and downstream signaling pathways. This compound may modulate various biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(4-bromo-2-methylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a piperidine ring enhances its potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-N-(4-bromo-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O2/c1-11-10-13(17)4-5-14(11)18-15(21)12-6-8-20(9-7-12)16(22)19(2)3/h4-5,10,12H,6-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDHMPIONFRBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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